molecular formula C20H28N4O2 B10765075 N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)indazole-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)indazole-3-carboxamide

Cat. No.: B10765075
M. Wt: 356.5 g/mol
InChI Key: TVVJYCKLTAMJFO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AB-CHMINACA 2’-indazole isomer involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

AB-CHMINACA 2’-indazole isomer undergoes various chemical reactions, including:

Mechanism of Action

AB-CHMINACA 2’-indazole isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically the central cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The compound binds to these receptors, mimicking the effects of endogenous cannabinoids and leading to various physiological and psychoactive effects .

Comparison with Similar Compounds

AB-CHMINACA 2’-indazole isomer is similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA. its unique structural feature is the attachment of the cyclohexylmethyl group at the 2 position of the indazole ring, which distinguishes it from its isomers and other related compounds .

Similar Compounds

  • AB-FUBINACA
  • AB-PINACA
  • 5F-AB-PINACA
  • MN-18

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)indazole-3-carboxamide

InChI

InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)23-24(18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)

InChI Key

TVVJYCKLTAMJFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3CCCCC3

Origin of Product

United States

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